molecular formula C16H28N2O8S2 B7854108 Einecs 233-852-9

Einecs 233-852-9

Cat. No.: B7854108
M. Wt: 440.5 g/mol
InChI Key: MHDQAZHYHAOTKR-RGURZIINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nα,Nα′-di-Boc-L-cystine is synthesized through the protection of the amino groups of L-cystine with tert-butyloxycarbonyl (Boc) groups. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods: Industrial production of Nα,Nα′-di-Boc-L-cystine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Nα,Nα′-di-Boc-L-cystine undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the cystine moiety can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: TFA in dichloromethane or other organic solvents.

Major Products Formed:

    Oxidation: Formation of disulfide-linked cystine derivatives.

    Reduction: Formation of free thiol-containing cysteine derivatives.

    Substitution: Formation of free L-cystine after removal of Boc groups.

Scientific Research Applications

Nα,Nα′-di-Boc-L-cystine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Nα,Nα′-di-Boc-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining protein structure and function. The compound can act as a disulfide bond donor or acceptor, facilitating the formation or reduction of disulfide bonds in proteins and peptides .

Comparison with Similar Compounds

    L-cystine: The unprotected form of Nα,Nα′-di-Boc-L-cystine, which lacks the Boc protecting groups.

    Nα,Nα′-di-Fmoc-L-cystine: Another protected form of L-cystine, where the amino groups are protected with fluorenylmethyloxycarbonyl (Fmoc) groups.

Comparison:

    Nα,Nα′-di-Boc-L-cystine vs. L-cystine: The Boc-protected form is more stable and easier to handle in synthetic applications compared to the unprotected L-cystine.

    Nα,Nα′-di-Boc-L-cystine vs. Nα,Nα′-di-Fmoc-L-cystine: The choice between Boc and Fmoc protection depends on the specific requirements of the synthetic process.

Properties

IUPAC Name

(2R)-3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDQAZHYHAOTKR-RGURZIINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10389-65-8
Record name N,N'-Bis(tert-butoxycarbonyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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